3-Cyclohexyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
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Overview
Description
3-Cyclohexyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a chemical compound with the molecular formula C11H17IN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a cyclohexyl group, a methyl group, and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of cyclohexylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the desired pyrimidine derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
3-Cyclohexyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-methyl-2-oxo-2,3-dihydropyrimidin-1-ium: Similar structure but different substitution pattern.
2-Cyclohexen-1-one derivatives: Share the cyclohexyl group but differ in the core structure.
Uniqueness
3-Cyclohexyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is unique due to its specific combination of functional groups and its iodide ion, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54424-41-8 |
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Molecular Formula |
C11H17IN2O |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylpyrimidin-3-ium-2-one;iodide |
InChI |
InChI=1S/C11H17N2O.HI/c1-12-8-5-9-13(11(12)14)10-6-3-2-4-7-10;/h5,8-10H,2-4,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
NXILEBQNVSTQHY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CN(C1=O)C2CCCCC2.[I-] |
Origin of Product |
United States |
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